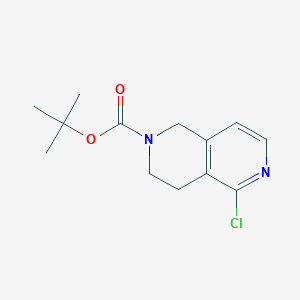

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Description

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a tert-butyl group and a chlorine atom in the structure may influence its chemical properties and reactivity.

Properties

IUPAC Name |

tert-butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-10-9(8-16)4-6-15-11(10)14/h4,6H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQAAKDZZKTJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions:

-

Amination : Palladium-catalyzed Buchwald-Hartwig coupling replaces chlorine with amines. For example, reaction with piperazine derivatives in the presence of Pd2(dba)3 and XantPhos in toluene yields amine-substituted naphthyridines .

Example :

Yields range from 45% to 70% depending on steric and electronic factors . -

Alkoxy/Oxy Substitution : Chlorine can be displaced by alkoxide or hydroxide nucleophiles under basic conditions. Sodium methoxide in methanol facilitates methoxy substitution .

Hydrogenation and Reduction

The dihydro-naphthyridine ring undergoes selective hydrogenation:

-

Catalytic hydrogenation (H2/Pd-C) in isopropanol reduces the 3,4-dihydro-2,6-naphthyridine to a tetrahydro derivative while preserving the ester group .

-

Full saturation of the bicyclic system requires harsher conditions (e.g., high-pressure H2 with Raney Ni).

Ester Hydrolysis and Deprotection

The tert-butyl carboxylate group is cleaved under acidic conditions:

-

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyl group, yielding the free carboxylic acid.

Example :

This step is critical for further functionalization or biological testing.

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh3)4 and Na2CO3 in dioxane/water introduces aryl groups at position 5.

-

Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis forms C-C bonds.

Cyclization and Ring Expansion

The naphthyridine core participates in cycloadditions:

-

Diels-Alder Reactions : Thermal [4+2] cycloadditions with dienophiles (e.g., vinyl acetamide) form polycyclic derivatives, often proceeding via endo transition states .

-

Skraup-Type Cyclizations : Reactions with glycerol and iodine or m-NO2PhSO3Na yield fused heterocycles .

Functional Group Interconversion

-

Chlorination/Dechlorination : POCl3 or SOCl2 converts hydroxyl or amine groups to chlorides, while catalytic hydrogenation removes chlorine .

-

Oxidation : m-CPBA oxidizes the naphthyridine to N-oxide derivatives, altering electronic properties .

Table 1: Key Reactions and Conditions

Mechanistic Insights

-

Buchwald-Hartwig Mechanism : Oxidative addition of Pd(0) to the C-Cl bond precedes amine coordination and reductive elimination .

-

SNAr Reactivity : The electron-deficient naphthyridine ring activates the chlorine for nucleophilic attack, with rate acceleration under basic conditions.

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it pivotal in synthesizing bioactive molecules, particularly TLR modulators . Experimental protocols emphasize rigorous temperature control and catalyst selection to optimize yields.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate has potential applications in drug development due to its structural properties that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. A study demonstrated that similar naphthyridine derivatives showed effectiveness against various bacterial strains, suggesting that this compound could possess similar activity .

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. This suggests a potential pathway for this compound to be explored in cancer therapy research .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications through chemical reactions.

Synthetic Pathways

This compound can be synthesized through several methods:

- Nucleophilic Substitution Reactions : The chlorine atom can be substituted with various nucleophiles to create new derivatives.

- Esterification Reactions : The carboxylic acid moiety can be modified to enhance solubility or bioactivity .

Research Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Naphthyridine derivatives: Compounds with similar core structures but different substituents.

Chlorinated heterocycles: Compounds containing chlorine atoms in heterocyclic rings.

Tert-butyl substituted compounds: Molecules with tert-butyl groups influencing their chemical properties.

Uniqueness

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate (CAS No. 1196153-26-0) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 268.74 g/mol

- CAS Number : 1196153-26-0

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid metabolism .

Neuropharmacological Effects

Molecular docking studies suggest that this compound may interact with neurotransmitter receptors, particularly the serotonin transporter (hSERT) and dopamine D3 receptor. These interactions are crucial for developing treatments for neuropsychiatric disorders such as depression and anxiety .

Case Studies and Research Findings

- Synthesis and Reactivity :

- Pharmacological Screening :

- Toxicological Studies :

Data Table: Biological Activities of Naphthyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.